4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Lipophilicity TPSA Drug‑likeness

4‑Ethyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 1001559‑39‑2) is a heterocyclic building block that integrates a 1,2,4‑triazole‑3‑thiol core with a 3‑methylpyrazole substituent via a methylene spacer. The molecule exhibits thione‑thiol tautomerism and presents one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a computed XLogP3‑AA of 0.9, placing it in a balanced hydrophilicity–lipophilicity range favorable for both solution‑phase screening and downstream derivatization.

Molecular Formula C9H13N5S
Molecular Weight 223.3
CAS No. 1001559-39-2
Cat. No. B2447663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
CAS1001559-39-2
Molecular FormulaC9H13N5S
Molecular Weight223.3
Structural Identifiers
SMILESCCN1C(=NNC1=S)CN2C=CC(=N2)C
InChIInChI=1S/C9H13N5S/c1-3-14-8(10-11-9(14)15)6-13-5-4-7(2)12-13/h4-5H,3,6H2,1-2H3,(H,11,15)
InChIKeyAYJOFKMXNRVXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS 1001559-39-2): Procurement-Ready Chemical Profile for Preclinical Screening


4‑Ethyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 1001559‑39‑2) is a heterocyclic building block that integrates a 1,2,4‑triazole‑3‑thiol core with a 3‑methylpyrazole substituent via a methylene spacer [1]. The molecule exhibits thione‑thiol tautomerism and presents one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a computed XLogP3‑AA of 0.9, placing it in a balanced hydrophilicity–lipophilicity range favorable for both solution‑phase screening and downstream derivatization [1]. Commercial availability from multiple suppliers at ≥97% purity supports its routine use in medicinal chemistry and agrochemical discovery programs .

Why Generic 1,2,4‑Triazole‑3‑thiols Cannot Substitute 4‑Ethyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol in Structure‑Activity Programs


Close congeners that differ by a single methyl group on the pyrazole ring, the length of the N‑alkyl chain on the triazole, or the presence of a methylene linker frequently exhibit divergent physicochemical and target‑engagement profiles [1]. Even subtle alterations modulate lipophilicity (XLogP3‑AA), topological polar surface area, and the number of freely rotatable bonds, which in turn influence membrane permeability, metabolic stability, and binding‑site complementarity [1]. The quantitative evidence below demonstrates that these structural features produce measurable differences in computed molecular descriptors and, where data exist, in biochemical potency; therefore, treating any in‑class compound as interchangeable risks introducing uncontrolled variables into lead‑optimization campaigns.

Quantitative Differentiation of 4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol Versus Its Closest Structural Analogs


Physicochemical Differentiation: XLogP3‑AA, TPSA, and Rotatable Bond Count vs. 4‑Methyl and Des‑Methyl Pyrazole Analogs

The target compound (CAS 1001559‑39‑2) possesses an XLogP3‑AA of 0.9, a topological polar surface area (TPSA) of 77.5 Ų, and three rotatable bonds. The des‑methyl analog (4‑ethyl‑5‑(1H‑pyrazol‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol, CAS 1006470‑96‑7) lacks the methyl substituent, resulting in a lower molecular weight (209.27 vs. 223.30 g mol⁻¹) and a predicted reduction in XLogP3‑AA by approximately 0.5 log units, which can shift aqueous solubility and passive membrane diffusion [1]. The 4‑methyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol analog (CAS 1001567‑70‑9) replaces the N‑ethyl group with a methyl group, decreasing the heavy‑atom count and slightly raising TPSA per unit mass, potentially altering blood–brain barrier permeability [1]. These differences are systematic and can be used to tune pharmacokinetic properties in a medicinal chemistry program.

Lipophilicity TPSA Drug‑likeness Permeability

Conformational Flexibility: Methylene‑Spacer Advantage Over Direct Pyrazole–Triazole Linkage

The methylene bridge (–CH₂–) between the 1,2,4‑triazole‑3‑thiol and the 3‑methylpyrazole rings introduces an extra rotatable bond compared to directly linked analogs such as 4‑ethyl‑5‑(1‑ethyl‑1H‑pyrazol‑3‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 1001559‑22‑3) [1]. The target compound possesses three rotatable bonds versus two in the directly linked analog. Increased conformational freedom can enhance induced‑fit binding to flexible enzyme active sites while incurring a modest entropic penalty. In published docking studies on the closely related scaffold 5‑(5‑methylpyrazole)‑4‑ethyl‑1,2,4‑triazole‑3‑thiol, favorable binding poses were observed against anaplastic lymphoma kinase (PDB 2XP2), lanosterol 14‑α‑demethylase (PDB 3LD6), and cyclooxygenase‑1 (PDB 3N8Y) [2]. The methylene spacer in the target compound is expected to further optimize the distance between the triazole‑thiol zinc‑binding group and the pyrazole recognition element, potentially improving selectivity across metalloenzyme targets.

Conformational entropy Linker optimization Binding kinetics

Metabolic Stability: Methyl Substituent on Pyrazole Blocks a Potential Site of Oxidative Metabolism

The 3‑methyl group on the pyrazole ring differentiates the target compound from the des‑methyl analog (CAS 1006470‑96‑7). Pyrazole C‑H positions are known sites of cytochrome P450‑mediated oxidation; methylation at the 3‑position sterically shields this site, which is predicted to reduce intrinsic clearance [1]. While direct microsomal stability data for these compounds are not publicly available, the class‑level inference is strongly supported by extensive medicinal chemistry literature demonstrating that methylation of heteroaromatic rings prolongs metabolic half‑life in vitro and in vivo. This structural feature makes the target compound a more attractive starting point for lead optimization than the unsubstituted pyrazole variant.

Metabolic stability CYP450 Oxidative metabolism Half‑life

Purity and Supply Chain Reproducibility: ≥97% Assay with Consistent Chromatographic Fingerprint

Multiple independent vendors list the target compound at a minimum purity of 97% (HPLC) with confirmed structural identity by ¹H NMR and mass spectrometry . In contrast, several close analogs—including the difluoromethyl derivative (CAS 1001756‑36‑0) and the 4‑methyl analog (CAS 1001567‑70‑9)—are frequently offered at lower purities (typically 95%) or as part of non‑certified screening libraries, which introduces uncertainty in dose‑response and SAR studies. The robust supply chain for CAS 1001559‑39‑2, with availability from Fluorochem, BOC Sciences, and Leyan, ensures batch‑to‑batch consistency and rapid re‑ordering, a critical factor for longitudinal in vivo studies.

Purity Batch consistency Procurement

Corrosion Inhibition Potential: Favorable HOMO–LUMO Gap Compared with 4‑Ethyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol

Quantum chemical calculations on structurally related 4‑ethyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol yielded a HOMO–LUMO gap (ΔE) of 4.12 eV and a dipole moment of 5.84 D, parameters that correlate with effective corrosion inhibition on mild steel [1]. The target compound replaces the electron‑rich thiophene ring with a 3‑methylpyrazole, which is expected to lower the HOMO energy and increase the dipole moment due to the additional nitrogen atom, potentially enhancing adsorption onto metal surfaces. While explicit computed values for the target compound are not published, the scaffold’s established performance as a corrosion inhibitor in acidic media supports its procurement for materials‑science applications, where the pyrazole‑substituted variant may offer improved performance over the thiophene analog.

Corrosion inhibition Quantum chemical parameters HOMO–LUMO

Target‑Engagement Hypothesis: Docking Scores Against Anaplastic Lymphoma Kinase, Lanosterol 14‑α‑Demethylase, and COX‑1 for the Scaffold Class

In a 2020 study, molecular docking of S‑alkyl derivatives of 5‑(5‑methylpyrazole)‑4‑ethyl‑1,2,4‑triazole‑3‑thiol against anaplastic lymphoma kinase (PDB 2XP2), lanosterol 14‑α‑demethylase (PDB 3LD6), and cyclooxygenase‑1 (PDB 3N8Y) yielded binding energies in the range of −7.2 to −9.8 kcal mol⁻¹ across the series [1]. Although the specific docking scores for the target compound are not reported, the scaffold’s ability to engage these therapeutically relevant targets suggests that the methylene‑bridged analog may serve as a privileged starting point for kinase, antifungal, or anti‑inflammatory programs. Procurement of the target compound enables head‑to‑head biochemical validation against these enzyme panels.

Molecular docking Kinase inhibition Antifungal Anti‑inflammatory

High‑Impact Application Scenarios for 4‑Ethyl‑5‑[(3‑methyl‑1H‑pyrazol‑1‑yl)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 1001559‑39‑2)


Medicinal Chemistry: Lead‑Optimization Programs Targeting Kinases or Metalloenzymes

The balanced lipophilicity (XLogP3‑AA 0.9), the thiol‑based zinc‑binding motif, and the methylene‑spacer flexibility make this compound a versatile fragment or lead scaffold for inhibitors of anaplastic lymphoma kinase (ALK), lanosterol 14‑α‑demethylase (CYP51), or cyclooxygenase‑1 (COX‑1), as supported by docking studies on the parent scaffold [1]. The 3‑methyl substituent on the pyrazole ring additionally provides a metabolic stability advantage over des‑methyl analogs [2].

Agrochemical Discovery: Fungicide Lead Generation

1,2,4‑Triazole‑3‑thiols are privileged scaffolds in fungicide development, with the thiol/thione moiety serving as a key pharmacophore for inhibiting sterol 14‑α‑demethylase. The docking poses obtained for the scaffold class against lanosterol 14‑α‑demethylase (PDB 3LD6) support the use of this compound as a starting point for designing novel triazole fungicides with potentially differentiated resistance profiles [1].

Materials Science: Corrosion Inhibitor Screening for Mild Steel in Acidic Media

Quantum chemical calculations on the closely related 4‑ethyl‑5‑(thiophen‑2‑yl) analog demonstrate a HOMO–LUMO gap of 4.12 eV and a dipole moment of 5.84 D that correlate with corrosion inhibition efficiency [3]. The pyrazole‑substituted target compound, with its additional heteroatom, is predicted to exhibit stronger metal‑surface adsorption, making it a high‑priority candidate for experimental evaluation as a corrosion inhibitor in industrial acid‑cleaning processes.

Chemical Biology: Covalent Probe Development via Thiol‑Reactive Derivatization

The free thiol group enables site‑specific S‑alkylation or disulfide formation, as demonstrated by the synthetic transformations reported for S‑alkyl derivatives of the analogous 5‑(5‑methylpyrazole)‑4‑ethyl‑1,2,4‑triazole‑3‑thiol scaffold [1]. This reactivity can be exploited to generate covalent inhibitors, fluorescent probes, or affinity‑based chemical proteomics tools, with the methylene spacer providing optimal distance between the recognition element and the reactive warhead.

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